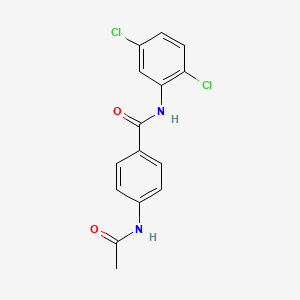

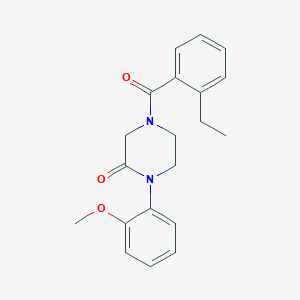

![molecular formula C18H16F3N3O B5507440 N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on benzimidazole derivatives, including those similar to N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, focuses on exploring their synthesis, molecular structures, and a broad range of potential applications due to their intriguing chemical properties. Benzimidazole and its derivatives are known for their biological activities and have been subjects of chemical research aiming at developing new compounds with enhanced properties.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves condensation reactions, utilizing carbodiimide condensation catalysis or other coupling methods to form the desired acetamide derivatives. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using a convenient and fast method, highlighting the synthetic accessibility of such compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using spectroscopic methods, such as NMR and IR, alongside elemental analysis. The crystal structures of intermediate compounds can be determined by X-ray diffraction, providing insights into the molecular conformation and the spatial arrangement of atoms within the molecule. This detailed structural information is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, attributable to their functional groups. These reactions include hydrogen bonding interactions, which play a significant role in determining the compounds' physical and chemical properties. For example, hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides show distinctive assembly behaviors depending on the substituents on the benzothiazole moiety, affecting their reactivity and interaction with other molecules (Balijapalli et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide and related derivatives have been synthesized and characterized using various spectroscopic methods. These compounds exhibit potential as corrosion inhibitors for carbon steel in acidic environments, highlighting their importance in industrial applications. The synthesis involves specific reactions that lead to the creation of benzimidazole derivatives, which have shown high inhibition efficiency in protecting carbon steel from corrosion. The compounds have been studied through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements, with some derivatives reaching up to 95.0% efficiency at certain concentrations (Rouifi et al., 2020).

Antimicrobial and Antitumor Activities Several studies have focused on the antimicrobial and antitumor potentials of benzimidazole derivatives. These compounds have been synthesized and tested against various pathogenic bacteria and Candida species, showing promising results in inhibiting microbial growth. Additionally, their antitumor activities have been evaluated in vitro against a range of human tumor cell lines, identifying some derivatives with considerable anticancer activity. This research suggests that modifications to the benzimidazole structure could lead to significant improvements in their bioactive properties, offering potential applications in medical and pharmaceutical fields (Mokhtari & Pourabdollah, 2013); (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions Research into benzothiazolinone acetamide analogs has expanded into the fields of photovoltaic efficiency and ligand-protein interactions. These studies involve the synthesis of novel compounds and their evaluation in terms of light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies have explored the binding interactions between these compounds and specific proteins, indicating potential therapeutic applications. The findings suggest that certain derivatives might serve as effective photosensitizers in DSSCs, contributing to the development of renewable energy sources (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O/c1-11-6-5-8-13(12(11)2)22-16(25)10-24-15-9-4-3-7-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMRPTYHBNYZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)